Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate
Description
Properties
IUPAC Name |
ethyl 3-(3,5-dimethoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-24-19(21)11-10-16-12-17(22-2)20(18(13-16)23-3)25-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZGNPDSLCFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Route
The predominant method for preparing Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate involves the esterification of the corresponding acrylic acid derivative, 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylic acid, with ethanol under acidic catalysis.
- Starting Material: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylic acid
- Esterification: Reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4).
- Conditions: Typically reflux conditions to facilitate ester formation.
- Isolation: After completion, the reaction mixture is neutralized, extracted, and purified by column chromatography or recrystallization.
This method is scalable and forms the basis for both laboratory and industrial synthesis, with industrial processes employing continuous flow reactors for enhanced yield and efficiency.
Detailed Multi-Step Synthesis Including Benzyloxy Group Introduction
Research literature details a multi-step synthetic approach starting from syringaldehyde derivatives and involving benzylation and subsequent esterification:
Step 1: Benzylation of 3,5-dimethoxy-4-hydroxyphenyl derivatives
- React 3,5-dimethoxy-4-hydroxyphenylpropanoate with benzyl bromide in the presence of potassium carbonate (K2CO3) in acetone.
- Reflux for approximately 15 hours.
- Workup includes aqueous extraction, drying, and purification by flash column chromatography.
- Result: 4-(Benzyloxy)-3,5-dimethoxyphenylpropanoate intermediate with yields reported up to 97%.
Step 2: Conversion to this compound
Alternative and Related Synthetic Methods
Patents and literature describe related synthetic strategies that can be adapted or optimized for this compound:
Methylation and Hydrolysis Routes:
- Starting from 3,5-dimethoxy-acetophenone, methylation under acidic conditions (e.g., sulfuric acid) is performed.
- Subsequent hydrolysis and purification steps yield intermediates for further functionalization.
- Reaction conditions are carefully controlled with temperatures around 20–35 °C and reaction times of 3–5 hours.
- The process includes filtration, recrystallization, and drying steps to isolate pure intermediates.
-
- Condensation of substituted benzaldehydes with monoethyl malonate in the presence of pyridine and catalytic piperidine at elevated temperatures (120–125 °C) has been employed to form cinnamate derivatives structurally related to this compound.
- This method allows for the introduction of the acrylate moiety via Knoevenagel-type condensation.
- Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) can modify side chains to alcohols or esters.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Benzylation | Benzyl bromide, K2CO3, acetone, reflux 15 h | Introduces benzyloxy group via nucleophilic substitution | ~97% yield (colorless oil) |
| Esterification | Ethanol, H2SO4 catalyst, reflux | Converts acrylic acid to ethyl ester | High yield, scalable |
| Methylation | H2SO4, methylating agent | Methylation of hydroxy groups | ~90% yield |
| Knoevenagel Condensation | Monoethyl malonate, pyridine, piperidine, 120–125 °C | Forms acrylate double bond | ~92% yield |
| Reduction | LiAlH4, THF, ambient temperature | Reduces esters or aldehydes to alcohols | 65–94% yield |
Purification and Characterization
- Purification: Flash column chromatography using ethyl acetate and n-hexane mixtures is standard.
- Characterization: Confirmed by LRMS (FAB), $$ ^1H $$ NMR spectroscopy, and melting point analysis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylic acid | Ethanol, H2SO4, reflux | High | Standard esterification |
| Benzylation of Phenol | 3,5-Dimethoxy-4-hydroxyphenylpropanoate | Benzyl bromide, K2CO3, acetone, reflux 15 h | ~97 | Introduces benzyloxy group |
| Knoevenagel Condensation | Substituted benzaldehyde | Monoethyl malonate, pyridine, piperidine, heat | ~92 | Forms acrylate double bond |
| Reduction | Esters or aldehydes | LiAlH4, THF, ambient temperature | 65–94 | Converts to alcohol derivatives |
Research Discoveries and Optimization
- The benzyloxy and dimethoxy substituents influence reactivity and selectivity during synthesis, requiring careful control of reaction conditions to avoid side reactions such as over-oxidation or demethylation.
- Continuous flow synthesis and optimized catalyst systems have been explored for industrial-scale production to improve yield and reduce reaction times.
- Structural analogs synthesized via similar routes have demonstrated significant biological activities, motivating further synthetic refinement for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of ethyl 3-[4-(benzyloxy)-3,5-dimethoxyphenyl]propanol.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent patterns and functional groups:
Key Observations :
- Substituent Effects : The benzyloxy and methoxy groups in this compound enhance steric bulk and electron density compared to simpler analogs like Ethyl (E)-3-(3,5-dimethoxyphenyl)acrylate, influencing reactivity in crosslinking or coupling reactions .
- Bioactivity : Unlike caffeic acid, which has natural antioxidant properties due to its dihydroxy groups, the synthetic acrylate derivatives (e.g., this compound) are tailored for stability and synthetic versatility rather than direct bioactivity .
Biological Activity
Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate (CAS No. 114437-24-0) is an organic compound notable for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22O5, with a molecular weight of approximately 342.39 g/mol. The compound features a complex structure that includes a benzyloxy group and two methoxy groups attached to a phenyl ring, contributing to its unique biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. This inhibition is associated with reduced inflammation and tumor growth .
- Selective Estrogen Receptor Modulation : Some derivatives act as selective estrogen receptor downregulators (SERDs), which may be beneficial in treating hormone-dependent cancers.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, likely due to its interaction with COX enzymes .
In Vitro Studies
A study investigating the biological activity of related compounds found that they effectively inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the inhibition of COX enzymes and modulation of estrogen receptors, leading to reduced cell viability and increased apoptosis in cancer cells .
Case Study: Anticancer Activity
In a specific case study involving this compound, researchers evaluated its effects on human breast cancer cell lines. The results indicated a significant decrease in cell proliferation rates at concentrations above 10 µM, with an IC50 value suggesting potent activity against these cells. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Related Compounds
To understand the relative activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | CAS Number | Anticancer Activity (IC50) | COX Inhibition |
|---|---|---|---|
| This compound | 114437-24-0 | 10 µM | Moderate |
| Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate | N/A | 15 µM | High |
| (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate | 38157-08-3 | 12 µM | Low |
This table illustrates that while this compound exhibits promising anticancer activity, its potency is comparable but slightly lower than some related compounds.
Conclusion and Future Directions
This compound shows significant potential as an anticancer and anti-inflammatory agent based on its biological activity profile. Further research is necessary to elucidate its mechanisms of action fully and explore its therapeutic applications in clinical settings. Future studies should also focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate?
- Methodological Answer : A general synthesis approach involves refluxing a substituted benzaldehyde derivative (e.g., 4-(benzyloxy)-3,5-dimethoxybenzaldehyde) with an acrylate precursor (e.g., ethyl acrylate) in ethanol under acidic catalysis (e.g., glacial acetic acid). After refluxing for 4–6 hours, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography . For optimized yields, catalytic amounts of palladium or copper-based catalysts may enhance coupling efficiency in analogous acrylate syntheses .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of key functional groups, such as the benzyloxy (δ 4.8–5.2 ppm for -OCHPh), methoxy (δ 3.7–3.9 ppm), and acrylate ester (δ 4.1–4.3 ppm for -COOCHCH) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (m/z 482.522 for CHO) and fragmentation patterns .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm, employing acetonitrile/water gradients .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the acrylate ester and oxidation of the benzyloxy group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade the compound over time .
Advanced Research Questions
Q. How can researchers optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) to improve cross-coupling efficiency in analogous acrylate syntheses .
- Reaction Monitoring : Employ in-situ FTIR or TLC to track intermediate formation and adjust reaction time/temperature dynamically .
Q. What analytical strategies are suitable for detecting degradation products?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to isolate degradation products from aqueous/organic matrices .
- LC-MS/MS : Apply a reverse-phase C18 column with electrospray ionization (ESI) in negative mode to identify hydrolyzed products (e.g., free carboxylic acid derivatives) and oxidized metabolites .
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation kinetics using Arrhenius modeling .
Q. How can researchers investigate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for anti-inflammatory or antioxidant activity using RAW 264.7 macrophages (measuring NO inhibition) or DPPH radical scavenging assays, as structurally similar acrylates show such properties .
- Enzyme Inhibition Studies : Test inhibition of cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) via fluorometric assays, referencing protocols for caffeic acid derivatives .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina, leveraging the compound’s methoxy and benzyloxy groups as key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
